molecular formula C12H17NO3 B8060716 5-(Phenylmethoxy)-D-norvaline

5-(Phenylmethoxy)-D-norvaline

Cat. No.: B8060716
M. Wt: 223.27 g/mol
InChI Key: FRQHBPGMXDWMAZ-LLVKDONJSA-N
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Description

5-(Phenylmethoxy)-D-norvaline is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylmethoxy group attached to the D-norvaline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylmethoxy)-D-norvaline typically involves the protection of the amino group of D-norvaline, followed by the introduction of the phenylmethoxy group. One common method involves the use of benzyl bromide as the phenylmethoxy source. The reaction is carried out in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylmethoxy)-D-norvaline can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy group can be oxidized to form corresponding phenylmethoxy derivatives.

    Reduction: The compound can be reduced to remove the phenylmethoxy group, yielding D-norvaline.

    Substitution: The phenylmethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Phenylmethoxy derivatives with oxidized functional groups.

    Reduction: D-norvaline.

    Substitution: Compounds with new functional groups replacing the phenylmethoxy group.

Scientific Research Applications

5-(Phenylmethoxy)-D-norvaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Phenylmethoxy)-D-norvaline involves its interaction with specific molecular targets. The phenylmethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)-D-norvaline: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    5-(Ethoxy)-D-norvaline: Contains an ethoxy group instead of a phenylmethoxy group.

    5-(Phenyl)-D-norvaline: Lacks the methoxy group, having only a phenyl group attached.

Uniqueness

5-(Phenylmethoxy)-D-norvaline is unique due to the presence of both phenyl and methoxy groups, which can influence its chemical reactivity and biological activity. This dual functionality can provide distinct advantages in specific applications, such as enhanced binding affinity and selectivity in biological systems.

Properties

IUPAC Name

(2R)-2-amino-5-phenylmethoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c13-11(12(14)15)7-4-8-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQHBPGMXDWMAZ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCCC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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